

# DRP1i27: A Technical Guide to its Mechanism of Action in Mitochondrial Fission

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## Compound of Interest

Compound Name: *DRP1i27*

Cat. No.: *B12396276*

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## Introduction

Mitochondrial dynamics, the continuous cycle of fission and fusion, are critical for maintaining mitochondrial health, cellular metabolism, and overall cell viability.<sup>[1]</sup> The process of mitochondrial fission, the division of a single mitochondrion into two, is primarily regulated by the dynamin-related protein 1 (Drp1), a large GTPase.<sup>[2]</sup> Drp1 is recruited from the cytosol to the outer mitochondrial membrane by adaptor proteins such as mitochondrial fission factor (Mff), Fis1, MiD49, and MiD51.<sup>[1][3]</sup> Upon recruitment, Drp1 oligomerizes, forming a ring-like structure that constricts and severs the mitochondrion in a GTP-hydrolysis-dependent manner.<sup>[2]</sup> Dysregulation of mitochondrial fission is implicated in a variety of pathologies, including neurodegenerative diseases and cardiovascular conditions, making Drp1 a compelling therapeutic target.<sup>[4][5]</sup>

**DRP1i27** is a novel, drug-like small molecule inhibitor identified through in silico screening that directly targets human Drp1.<sup>[6][7]</sup> This technical guide provides an in-depth overview of the mechanism of action of **DRP1i27**, supported by quantitative data and detailed experimental protocols.

## Mechanism of Action of DRP1i27

**DRP1i27** exerts its inhibitory effect on mitochondrial fission through a multi-faceted mechanism that involves direct binding to Drp1 and subsequent inhibition of its enzymatic activity.

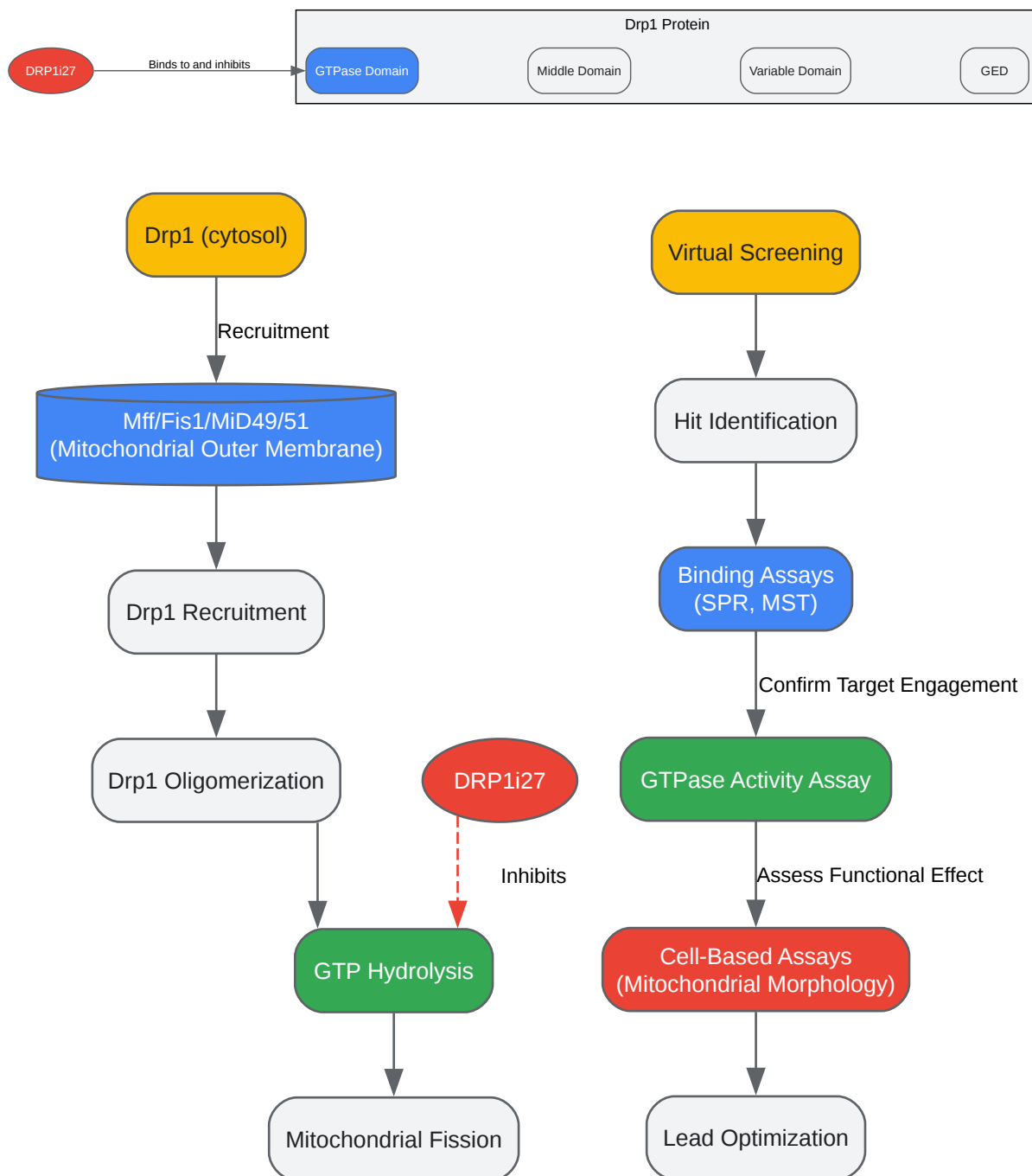
## Direct Binding to the Drp1 GTPase Domain

**DRP1i27** directly binds to human Drp1 isoform 3.[7][8] Molecular docking studies predict that **DRP1i27** interacts with the GTPase binding domain of Drp1.[6][9] This interaction is stabilized by a series of putative polar and hydrophobic interactions.[6][9]

Key predicted interactions include:

- Hydrogen bonds:
  - The amine group of the imidazole ring of **DRP1i27** with the side chain of Gln34 of Drp1.[6][9]
  - A nitrogen atom in the diazabicyclic ring of **DRP1i27** with the hydroxyl group of the side chain of Ser40 of Drp1.[6]
  - The amine group of the pyrazole ring of **DRP1i27** with the side chain of Asp218 of Drp1.[6]
- Hydrophobic interactions: **DRP1i27** is predicted to have hydrophobic interactions with several residues within the GTPase binding domain, including Thr33, Gln34, Ser35, Ser36, Gly149, Lys216, Leu219, Asn246, Ser248, and Gln249.[8][9]

The following diagram illustrates the proposed binding of **DRP1i27** to the GTPase domain of Drp1.



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